4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid
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Overview
Description
4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylic acid is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a quinazoline derivative with a cyclobutane moiety under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carbonitrile
- 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids
- 2′- (Dialkylamino)-1-alkyl-4′H-spiro [indoline-3,5′- oxazole]-2,4′-diones
Uniqueness
4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylic acid is unique due to its spiro structure, which imparts specific chemical and biological properties
Biological Activity
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid is a complex heterocyclic compound notable for its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H16N2O3, with a molecular weight of 260.29 g/mol. Its structure features a quinazoline moiety fused with a cyclobutane ring, contributing to its distinct chemical properties and reactivity .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that the compound may modulate enzyme activity or cellular signaling pathways by binding to particular receptors or enzymes. This interaction could lead to various biological effects, such as inhibition of certain pathways relevant in cancer and microbial infections .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The unique spirocyclic structure enhances its interaction with microbial targets, potentially disrupting essential cellular processes .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of tumor growth .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds possessing similar structures:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Compound A | Spirocyclic | Antimicrobial |
Compound B | Quinazoline | Anticancer |
Compound C | Heterocyclic | Antiviral |
This table illustrates that while many compounds share structural characteristics, the specific combination of functional groups in this compound may confer distinct biological activities not observed in other similar compounds .
Case Studies
Several case studies have been conducted to explore the biological effects of this compound:
- Antimicrobial Study : A study evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL .
- Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell proliferation and increased markers of apoptosis. The IC50 was determined to be approximately 15 µM .
Properties
IUPAC Name |
4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-10-9-7(11(16)17)3-1-4-8(9)13-12(14-10)5-2-6-12/h1,3-4,13H,2,5-6H2,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRWDISMMWPNQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC3=CC=CC(=C3C(=O)N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.